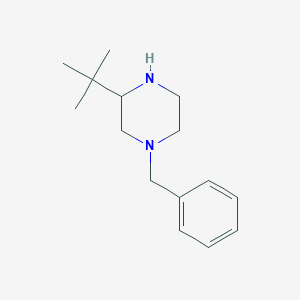

1-Benzyl-3-tert-butylpiperazine

Description

Overview of Piperazine (B1678402) Derivatives in Chemical and Biological Research

The piperazine moiety, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of new therapeutic agents. nih.govresearchgate.netbenthamdirect.com Its unique structural and physicochemical properties, including the ability to form strong hydrogen bonds and its relative conformational rigidity, contribute to its successful application in a multitude of pharmacological areas. nih.govtandfonline.com

The journey of piperazine in science began in the 19th century, initially finding use in the treatment of gout. nih.gov However, its true potential was unlocked in the mid-20th century with the discovery of its anthelmintic properties, particularly for treating threadworm infections in children. researchgate.net Since then, the piperazine core has been integral to the development of numerous blockbuster drugs, spanning a wide range of therapeutic classes including antipsychotics, antidepressants, antihistamines, anti-cancer agents, and antibiotics. researchgate.netnih.gov Statistical analyses have revealed that piperazine is the third most frequently utilized N-heterocycle in pharmaceutical drugs, following piperidine (B6355638) and pyridine. nih.gov

The structural versatility of the piperazine ring allows for extensive chemical modifications at its two nitrogen atoms, enabling the fine-tuning of its pharmacological profile. nih.govresearchgate.net This adaptability has led to the synthesis of a vast library of derivatives with diverse biological activities. researchgate.netbenthamdirect.com The introduction of various substituents can significantly influence properties such as lipophilicity, basicity, and receptor binding affinity, thereby tailoring the molecule for specific biological targets. tandfonline.comresearchgate.net Consequently, piperazine derivatives have been successfully developed as antipsychotic, antidepressant, anxiolytic, anti-inflammatory, and antimicrobial agents. nih.govthieme-connect.comontosight.aiontosight.ai

Specificity of the 1-Benzyl-3-tert-butylpiperazine Structure

While the broader family of piperazine derivatives is well-explored, the specific characteristics of this compound warrant a closer look. Its unique combination of substituents—a bulky tert-butyl group and a benzyl (B1604629) group—sets it apart and suggests a distinct chemical and pharmacological profile.

IUPAC Nomenclature and Chemical Structure Representation

The systematic name for the compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound . Its chemical structure consists of a central piperazine ring with a benzyl group (a phenylmethyl group) attached to one nitrogen atom (N1) and a tert-butyl group attached to a carbon atom (C3) of the ring.

Table 1: Chemical Identity of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₄N₂ |

| Molecular Weight | 232.36 g/mol |

| IUPAC Name | This compound |

Data sourced from available chemical supplier information. chemscene.com

Stereochemical Considerations and Chiral Centers within the Piperazine Ring

The presence of a substituent at the C3 position of the piperazine ring introduces a chiral center. This means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-Benzyl-3-tert-butylpiperazine and (S)-1-Benzyl-3-tert-butylpiperazine. The specific spatial arrangement (stereochemistry) of the tert-butyl group can significantly impact the molecule's interaction with chiral biological targets such as enzymes and receptors. It is crucial for any pharmacological investigation to consider these stereoisomers individually, as they may exhibit different potencies and effects. A CAS number has been assigned to the (R)-enantiomer, indicating that this specific stereoisomer has been synthesized and characterized. chemscene.com

Rationale for Dedicated Academic Investigation of this compound

Despite the extensive research into piperazine derivatives, a thorough academic investigation of this compound appears to be lacking in the public domain. The current information is largely limited to entries in chemical supplier catalogs. chemscene.com This knowledge gap presents a compelling case for dedicated research into this specific compound.

The unique structural features of this compound—the combination of a large, non-polar tert-butyl group and a benzyl moiety—suggest that it may possess novel pharmacological properties. The bulky tert-butyl group could influence the compound's selectivity for certain biological targets, potentially reducing off-target effects. Furthermore, a systematic study of the synthesis, characterization, and biological evaluation of both the racemic mixture and the individual enantiomers of this compound could unveil new therapeutic leads. Such research would not only contribute to the fundamental understanding of structure-activity relationships within the piperazine class but also potentially pave the way for the development of new chemical probes or drug candidates.

Overview of Major Research Areas and Methodologies Applied

Research on benzylpiperazine derivatives, including compounds structurally related to this compound, spans several key areas, primarily driven by the search for new therapeutic agents. The methodologies employed are standard practices in medicinal chemistry and pharmacology.

Major Research Areas:

Drug Discovery and Development: A significant area of research is the exploration of benzylpiperazine derivatives as novel therapeutic agents. For instance, certain benzylpiperazine derivatives have been investigated for their potential as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various neurological and inflammatory disorders. unisi.it The goal is to develop selective and potent inhibitors with favorable pharmacokinetic profiles. unisi.it Other studies have focused on the anticancer properties of benzylpiperazine-containing molecules, evaluating their cytotoxicity against various cancer cell lines and their ability to inhibit specific targets like vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.com Additionally, some benzylpiperazine derivatives have been synthesized and evaluated for their vasodilatory effects. nih.gov

Synthesis and Chemical Modification: The development of efficient and versatile synthetic routes to create diverse libraries of benzylpiperazine derivatives is a continuous area of research. This includes methods for introducing various substituents onto the piperazine core to modulate the compound's biological activity, selectivity, and physicochemical properties. connectjournals.comunisi.it Common synthetic strategies involve the reaction of a piperazine precursor with a benzyl halide or the construction of the piperazine ring from acyclic precursors. connectjournals.com

Methodologies Applied:

Chemical Synthesis and Characterization: The synthesis of benzylpiperazine derivatives often involves multi-step procedures. unisi.it Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are frequently used to control the regioselectivity of reactions on the piperazine ring. unisi.it The structure of the synthesized compounds is typically confirmed using a range of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei. connectjournals.comunisi.it

Mass Spectrometry (MS): Employed to determine the molecular weight and elemental composition of the compounds. connectjournals.com

Biological Evaluation: To assess the therapeutic potential of new benzylpiperazine derivatives, a variety of in vitro and in vivo assays are utilized. These can include:

Enzyme Inhibition Assays: To measure the potency of a compound in inhibiting a specific enzyme, often reported as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). mdpi.com

Cell-Based Assays: To evaluate the effect of a compound on living cells, such as measuring cytotoxicity (e.g., IC50 values against cancer cell lines) or analyzing the cell cycle. mdpi.com

In Vivo Studies: Animal models are used to assess the efficacy and safety of promising compounds in a living organism. nih.gov

Computational Modeling: Molecular modeling techniques are sometimes used to predict how a compound might bind to its biological target, helping to guide the design of more potent and selective derivatives. unisi.it

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-tert-butylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-15(2,3)14-12-17(10-9-16-14)11-13-7-5-4-6-8-13/h4-8,14,16H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQDNIKNUHUQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CN(CCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 1 Benzyl 3 Tert Butylpiperazine and Its Analogues

Retrosynthetic Analysis and Key Disconnection Points

A retrosynthetic approach to 1-Benzyl-3-tert-butylpiperazine involves logically deconstructing the molecule to identify key bonds that can be formed using reliable and high-yielding reactions. This analysis reveals primary starting materials and strategic intermediates.

The most logical primary disconnection is the N-benzyl bond, as N-alkylation of piperazines is a well-established transformation. This simplifies the target to 2-tert-butylpiperazine (B1601937). The second key disconnection involves breaking the piperazine (B1678402) ring itself to identify viable acyclic precursors.

Disconnection 1: N-Benzyl Bond This disconnection (C-N bond cleavage) leads to the key intermediate 2-tert-butylpiperazine and a benzylating agent, such as benzyl (B1604629) chloride or benzyl bromide. This is a common final step in the synthesis of N-benzylpiperazines. orgsyn.org

Disconnection 2: Piperazine Core The 2-tert-butylpiperazine intermediate can be disconnected in several ways. A standard and effective strategy involves breaking two C-N bonds, leading to a 1,2-diamine precursor and a two-carbon unit. This approach forms the basis of many piperazine synthesis methods. mdpi.comosi.lv This retrosynthetic path points to 1,2-diamino-3,3-dimethylbutane as the critical diamine precursor, which already contains the required tert-butyl group at the correct position.

The formation of the piperazine ring from acyclic precursors is the cornerstone of the synthesis. Various methods have been developed, each with its advantages and limitations. The choice of strategy often depends on the substitution pattern of the desired piperazine.

A widely used method involves the reaction of a 1,2-diamine with a 1,2-dielectrophile, such as a dihalide or a diepoxide. Another powerful approach is the reductive amination of a dicarbonyl compound (like glyoxal) with a diamine. Modern methods leverage transition-metal catalysis to achieve efficient cyclization. For instance, palladium-catalyzed cyclization of propargyl units with diamines provides a modular route to highly substituted piperazines. organic-chemistry.org Ruthenium-catalyzed coupling of diols and diamines also offers a direct pathway to the piperazine core. organic-chemistry.org

A particularly relevant strategy for 3-substituted piperazines involves the cyclization of a differentially protected 1,2-diamine. This allows for controlled ring closure and prevents unwanted side reactions. nih.gov

| Piperazine Core Formation Strategy | Precursors | Description | References |

| Double N-Alkylation | 1,2-Diamine + 1,2-Dihaloethane | A classic method involving the reaction of a diamine with a two-carbon electrophilic synthon. Often requires high dilution to favor intramolecular cyclization over intermolecular polymerization. | mdpi.com |

| Reductive Amination | 1,2-Diamine + Glyoxal | The diamine is condensed with a dicarbonyl compound, followed by reduction of the resulting diimine to form the piperazine ring. | |

| From Amino Acids | N-Protected Amino Acid | An enantiomerically pure amino acid is converted into a chiral 1,2-diamine intermediate, which then undergoes annulation to form the piperazine ring, preserving stereochemistry. nih.gov | nih.gov |

| Palladium-Catalyzed Cyclization | Diamine + Propargyl Unit | A modular approach where a diamine is coupled with a propargyl unit in the presence of a palladium catalyst to form the heterocyclic ring with high regio- and stereocontrol. organic-chemistry.org | organic-chemistry.org |

| Ring-Opening of Aziridines | Activated Aziridine (B145994) + Amine | The ring-opening of an N-activated aziridine with an amine generates a 1,2-diamine derivative, which can then undergo further reactions to cyclize into a piperazine. osi.lvacs.org | osi.lvacs.org |

This table is generated based on information from multiple sources and provides a comparative overview of common strategies.

tert-Butyl Group: The introduction of the C-3 tert-butyl group is the most significant synthetic challenge due to its steric bulk. rsc.org The retrosynthetic analysis suggests that the most efficient strategy is to start with a precursor that already contains this bulky group. A compound such as L-tert-leucine (a commercially available amino acid) is an ideal starting material. By converting this amino acid into a 1,2-diamine, the tert-butyl group and the desired stereochemistry are incorporated from the beginning. nih.gov

Benzyl Group: The benzyl group is typically introduced in the final step of the synthesis. This is often achieved by the direct N-alkylation of the 2-tert-butylpiperazine intermediate with benzyl chloride or bromide in the presence of a base. orgsyn.org While direct alkylation of piperazine itself can lead to a mixture of mono- and di-substituted products, the reaction with a pre-formed monosubstituted piperazine (2-tert-butylpiperazine) can be controlled to favor the desired disubstituted product. orgsyn.orgmdpi.com The benzyl group can also serve as a protecting group that can be removed via hydrogenolysis, which is useful for creating 1,4-unsymmetrically disubstituted piperazines. orgsyn.org

Multi-Step Synthesis Protocols

Based on the retrosynthetic analysis, a plausible multi-step synthesis for this compound would involve the preparation of a key piperazine intermediate followed by benzylation. The synthesis of the intermediate is the most critical phase.

The core of the synthetic effort lies in the construction of the 2-tert-butylpiperazine ring. This is best accomplished by first synthesizing a suitable acyclic diamine precursor and then performing a cyclization reaction.

Drawing from methodologies developed for other 3-substituted piperazines, a robust route starts from an enantiomerically pure amino acid. nih.gov

Proposed Synthetic Route for 1,2-Diamino-3,3-dimethylbutane Precursor:

Starting Material: L-tert-leucine is selected as the chiral starting material containing the necessary tert-butyl group.

Protection and Reduction: The carboxylic acid of N-Boc-protected L-tert-leucine is reduced to a primary alcohol.

Conversion to Amine: The alcohol is then converted into a leaving group (e.g., a mesylate or tosylate) and displaced with an azide (B81097) (via an SN2 reaction), followed by reduction of the azide to a primary amine. This yields an N-Boc-protected 1,2-diamino-3,3-dimethylbutane.

Orthogonal Protection: For controlled cyclization, the newly formed amine can be protected with an orthogonal protecting group, such as a nosyl (Ns) group. nih.gov This results in a differentially protected diamine, a key precursor for cyclization.

With the differentially protected diamine in hand, the piperazine ring can be formed. A variety of cyclization methods are available, with some being particularly suited for constructing substituted piperazines.

One effective method involves an annulation protocol using a sulfonium (B1226848) salt. nih.gov The N-Boc-protected diamine precursor is treated with a reagent like bromoethyldiphenylsulfonium triflate. Subsequent removal of the Boc protecting group with an acid (e.g., trifluoroacetic acid, TFA) triggers an intramolecular cyclization to form the piperazine ring. nih.gov This method has been successfully used to create 3-substituted piperazine derivatives. nih.gov

Alternative cyclization strategies include:

Intramolecular Reductive Amination: A precursor containing both an amine and a carbonyl group (or a group that can be converted to one) can be cyclized via reductive amination. nih.gov

Diastereoselective Hydroamination: An intramolecular palladium-catalyzed hydroamination of an aminoalkene precursor can form the piperazine ring with high diastereoselectivity. nih.gov

The table below outlines a potential multi-step protocol for the target compound.

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Reference for Methodology |

| 1 | Amino Acid Derivatization | Start with L-tert-leucine. Protect the amine (e.g., with Boc₂O), then reduce the carboxylic acid (e.g., with LiAlH₄). | N-Boc-tert-leucinol | nih.gov |

| 2 | Amine Introduction | Convert alcohol to a leaving group (e.g., MsCl, Et₃N), then displace with azide (NaN₃), followed by reduction (e.g., H₂, Pd/C). | N¹-Boc-3,3-dimethylbutane-1,2-diamine | nih.gov |

| 3 | Orthogonal Protection | Protect the new amine with a nosyl group (e.g., NsCl, pyridine). | N¹-Boc-N²-nosyl-3,3-dimethylbutane-1,2-diamine | nih.gov |

| 4 | Cyclization | 1. Annulation (e.g., bromoethyldiphenylsulfonium triflate). 2. Deprotection/Cyclization (TFA, then basic workup). | 1-Nosyl-3-tert-butylpiperazine | nih.gov |

| 5 | Deprotection | Remove the nosyl group (e.g., thiophenol, K₂CO₃). | 2-tert-butylpiperazine | |

| 6 | N-Benzylation | React with benzyl chloride in the presence of a base (e.g., K₂CO₃, KI) in a suitable solvent (e.g., DCM). | This compound | orgsyn.orgnih.gov |

This table presents a proposed synthetic pathway based on established chemical literature.

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of unsymmetrically substituted piperazines is a critical challenge. The two nitrogen atoms of the piperazine ring often exhibit similar reactivity, leading to mixtures of products. researchgate.net

The direct alkylation or arylation of the piperazine nitrogens is a common strategy for introducing substituents. The regioselectivity of these reactions can be controlled by several factors, including the nature of the protecting groups, the electrophile, and the reaction conditions. For instance, the presence of a bulky substituent at one nitrogen can sterically hinder its reaction, favoring functionalization at the less hindered nitrogen.

In the synthesis of 1,4-disubstituted piperazines, stepwise nucleophilic substitution or transition-metal-catalyzed C-N bond coupling reactions are frequently employed. researchgate.net However, these methods can be limited by the availability of starting materials and may require multiple steps. researchgate.net A classic approach to synthesizing 1-benzylpiperazine (B3395278) involves the reaction of piperazine with benzyl chloride, which can result in a mixture of mono- and dibenzylated products requiring separation. orgsyn.org More controlled methods often utilize a protecting group strategy. For example, a piperazine can be mono-protected with a group like tert-butyloxycarbonyl (Boc), allowing for selective functionalization of the unprotected nitrogen. Subsequent deprotection and further functionalization can then yield the desired disubstituted product. unisi.it

Reductive amination is another powerful tool for the N-alkylation of piperazines. nih.govmdpi.com This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent to form the N-alkylated product. This approach was utilized in the synthesis of Cariprazine, where N-alkylation of a piperazine derivative was achieved via reductive amination using an aldehyde. mdpi.com

The arylation of piperazine nitrogens is often accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.comnih.gov This reaction allows for the formation of a C-N bond between an aryl halide and a piperazine. The selectivity of mono- versus di-arylation can often be controlled by the stoichiometry of the reactants and the choice of catalyst system. researchgate.net Nickel-catalyzed N-arylation has also been shown to be effective for the selective mono- or di-arylation of piperazine with aryl chlorides. researchgate.net

Table 1: Examples of Regioselective N-Functionalization of Piperazine Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| Piperazine | Benzyl chloride | 1-Benzylpiperazine and 1,4-Dibenzylpiperazine | Alkylation | orgsyn.org |

| N-Boc-piperazine | Aryl bromide, Pd catalyst | N-Aryl-N'-Boc-piperazine | Buchwald-Hartwig amination | mdpi.com |

| 1-[3-(trifluoromethyl)phenyl]piperazine | 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Lurasidone | Alkylation | mdpi.com |

| 1-(2,3-dichlorophenyl)piperazine | Aldehyde, reducing agent | Precursor to Cariprazine | Reductive amination | mdpi.com |

This table is generated based on the text and may not be exhaustive.

Palladium-catalyzed cross-coupling reactions are indispensable tools for introducing a wide variety of substituents onto the piperazine scaffold, not only at the nitrogen atoms but also at the carbon framework. nih.govresearchgate.netnobelprize.org The Suzuki-Miyaura, Stille, Hiyama, Negishi, and Kumada couplings are prominent examples of such reactions that form new carbon-carbon bonds. libretexts.org

The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is particularly significant for the synthesis of N-arylpiperazines. mdpi.comnih.gov This reaction has seen broad application in the pharmaceutical industry due to its versatility and functional group tolerance. researchgate.net The continual development of more efficient ligands and precatalysts has led to highly reliable protocols. nih.gov

Beyond N-functionalization, palladium catalysis enables the modification of the piperazine carbon skeleton. For instance, palladium-catalyzed carboamination reactions have been used to construct the piperazine ring itself from acyclic precursors. nih.gov This strategy allows for the modular synthesis of piperazines with diverse substitution patterns. nih.gov The mechanism of these reactions typically involves the oxidative addition of an aryl or alkenyl halide to a Pd(0) complex, followed by amination and subsequent reductive elimination. nih.govlibretexts.org

Table 2: Overview of Palladium-Catalyzed Reactions in Piperazine Synthesis

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System | Reference(s) |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl halide/triflate + Amine (piperazine) | C-N | Pd(0) complex + Ligand (e.g., phosphine) | mdpi.comnih.gov |

| Suzuki-Miyaura Coupling | Organoboron reagent + Aryl/vinyl halide | C-C | Pd(0) complex + Base | nobelprize.orglibretexts.org |

| Heck Coupling | Alkene + Aryl/vinyl halide | C-C | Pd(0) complex + Base | libretexts.org |

| Carboamination | Alkene/Alkyne + Amine + Aryl/vinyl halide | C-C and C-N | Pd catalyst | nih.gov |

This table is generated based on the text and may not be exhaustive.

Chiral Synthesis and Stereoselective Approaches

The synthesis of enantiomerically pure substituted piperazines is of paramount importance, as the stereochemistry of a drug molecule can profoundly impact its pharmacological activity. rsc.org Several strategies have been developed to achieve this, including the use of chiral precursors, chiral auxiliaries, and enzymatic resolution.

One of the most direct ways to obtain enantiomerically pure piperazines is to start from chiral building blocks. Optically pure amino acids are common and readily available chiral precursors. nih.govnih.gov For example, a concise asymmetric synthesis of cis-2,6-disubstituted piperazines utilizes amino acid precursors to generate enantioenriched diamine substrates for a subsequent palladium-catalyzed ring-forming carboamination reaction. nih.gov Another approach involves the conversion of optically pure amino acids into 1,2-diamines, which can then be used to construct 2,3-substituted piperazines. nih.gov

Chiral auxiliaries are temporary chiral groups that are attached to a substrate to direct a stereoselective reaction. scielo.org.mxjmcs.org.mx After the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral piperazines.

For instance, a chiral benzyl group can act as both a protecting group and a chiral auxiliary. researchgate.netelsevierpure.com In the synthesis of chiral α-hydroxy esters, a chiral benzyl group on an α-benzyloxy ketone directed the diastereoselective addition of a Grignard reagent with high diastereoselectivity. researchgate.net This principle can be extended to the synthesis of chiral piperazine precursors. Similarly, Evans-type oxazolidinone auxiliaries are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions, which can be key steps in the synthesis of complex piperazine derivatives. scielo.org.mx Another example is the use of (4S)-benzyl-1,3-thiazolidin-2-one as a chiral auxiliary in asymmetric aldol reactions to produce aldol adducts with good diastereoselectivity. scielo.org.mxjmcs.org.mx The use of N-tert-butanesulfinylimines as chiral auxiliaries has also been reported for the stereoselective synthesis of densely substituted pyrrolidines, a strategy that could be adapted for piperazine synthesis. acs.org

Table 3: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Feature | Reference(s) |

|---|---|---|---|

| Evans Oxazolidinone | Alkylation, Aldol | Formation of a chelated enolate to direct electrophilic attack. | scielo.org.mx |

| (4S)-Benzyl-1,3-thiazolidin-2-one | Aldol Reaction | Directs facial selectivity in the condensation with aldehydes. | scielo.org.mxjmcs.org.mx |

| Chiral Benzyl Group | Nucleophilic Addition | Acts as both a chiral director and a protecting group. | researchgate.netelsevierpure.com |

| N-tert-Butanesulfinylimine | Nucleophilic Addition, Cycloaddition | The sulfinyl group directs the stereochemical outcome. | acs.org |

This table is generated based on the text and may not be exhaustive.

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the ability of enzymes to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. umn.eduresearchgate.net Lipases are a common class of enzymes used for this purpose. mdpi.com

For the resolution of piperazine derivatives, a kinetic resolution approach can be employed. umn.eduresearchgate.net For example, the kinetic resolution of methyl 4-(tert-butoxycarbonyl)-piperazine-2-carboxylate has been achieved using the enzyme alcalase. umn.edu Similarly, lipase (B570770) A from Candida antarctica has been shown to catalyze the highly enantioselective N-acylation of N-Boc-piperazine-2-carboxylic acid methyl esters. researchgate.net The separation of enantiomers can also be achieved through the crystallization of diastereomeric salts formed with a chiral acid. googleapis.com Furthermore, membrane-based separation techniques, where a chiral selector is immobilized in a membrane, offer an alternative for enantiomer resolution.

Alternative and Optimized Synthetic Routes

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of operational simplicity, time, and resource efficiency. For the construction of substituted piperazine rings, several innovative one-pot procedures have been developed.

One such strategy involves a one-pot, three-component reaction for synthesizing highly substituted piperazines with excellent stereoselectivity. acs.orgnih.gov This method utilizes the SN2-type ring-opening of an N-activated aziridine with an aniline, followed by a palladium-catalyzed annulation with a propargyl carbonate to form the piperazine ring. acs.orgnih.gov While not explicitly demonstrated for this compound, this methodology could be adapted by using an appropriately substituted aziridine and N-benzylaniline. The reaction proceeds smoothly with various substituted anilines, including those with 4-tert-butyl groups, affording the corresponding piperazine derivatives in good yields. acs.org

Table 1: Illustrative One-Pot Synthesis of Substituted Piperazines

| Starting Materials | Reaction Sequence | Key Reagents/Catalysts | Product Type | Overall Yield | Reference |

| N-activated aziridine, aniline, propargyl carbonate | Ring-opening/annulation | Pd catalyst | Highly substituted piperazine | Good to excellent | acs.orgnih.gov |

| N-protected amino acid, aldehyde, amine, isocyanide | Ugi-4CR/deprotection/cyclization/reduction | tert-butyl isocyanide | Enantiopure 3-substituted piperazine | 83-92% | rsc.orgrsc.org |

This table presents generalized data from methodologies applicable to the synthesis of piperazine analogues.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes. researchgate.net

For the synthesis of N-benzylpiperazine analogues, microwave assistance can be particularly effective in the final nucleophilic substitution step. For instance, the condensation of a substituted piperazine with an appropriate electrophile can be significantly expedited. researchgate.net A study on the synthesis of N-benzylamide conjugates demonstrated that a microwave-assisted bimolecular nucleophilic substitution was a key final step. nih.gov The choice of solvent was found to be crucial in suppressing competing elimination reactions. nih.gov Although a specific protocol for this compound is not detailed in the available literature, the general principles of MAOS are highly applicable. The synthesis of various heterocyclic compounds, including piperazine derivatives, has been shown to be more efficient under microwave irradiation compared to conventional heating methods. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Piperazine Analogues

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Comparison | Reference |

| Nucleophilic Substitution | 10-12 hours | 3-5 minutes | Similar or improved | researchgate.net |

| N-alkylation | 18 hours | 4 minutes | Similar | nih.gov |

This table illustrates the typical time reduction achieved with microwave-assisted synthesis for reactions relevant to piperazine derivatives.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages for the scalable production of pharmaceuticals, including enhanced safety, better process control, and improved product quality. nih.gov This technology is particularly well-suited for overcoming the challenges of scaling up batch reactions. mdpi.com

For the synthesis of piperazine-containing active pharmaceutical ingredients (APIs), flow chemistry enables precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher reproducibility and yields. acs.org The use of superheated conditions in flow reactors can significantly accelerate reaction rates, a concept that is particularly beneficial for increasing throughput in industrial manufacturing. nih.gov While specific flow chemistry protocols for this compound are not prominently published, the general applicability of this technology to piperazine synthesis is well-recognized. mdpi.com For example, photoredox-catalyzed C-H functionalization of piperazines has been successfully transitioned from batch to continuous flow conditions, facilitating scalability and improving safety by minimizing contact with potentially toxic reagents. mdpi.com

The key benefits of employing flow chemistry for the production of this compound would include:

Process Intensification: Higher productivity from smaller reactor volumes. nih.gov

Enhanced Safety: Better management of exothermic reactions and hazardous reagents. mdpi.com

Improved Quality: Consistent product quality due to steady-state operation. acs.org

Purification and Isolation Methodologies

The purity of the final compound is of paramount importance, especially for pharmaceutical applications. The purification of this compound and its analogues typically involves a combination of chromatographic techniques and crystallization methods.

Column chromatography is a standard method for the purification of piperazine derivatives. acs.org In a typical procedure, the crude reaction mixture is loaded onto a silica (B1680970) gel column, and the components are separated by eluting with a suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. acs.org The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

For high-purity requirements or the separation of closely related isomers, preparative high-performance liquid chromatography (HPLC) is often employed. mdpi.com Reversed-phase HPLC, using columns like C18, is a common choice for the separation of amine-containing compounds. unodc.org The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net While a specific preparative HPLC method for this compound is not detailed, methods for other piperazine derivatives often involve gradient elution to achieve optimal separation. acs.org The selection of a suitable mobile phase and pH is critical, and for mass spectrometry (MS) compatibility, volatile buffers like formic acid are preferred. sielc.com

Table 3: General Parameters for Chromatographic Purification of Piperazine Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | General purification of reaction intermediates and final products | acs.org |

| Preparative HPLC | C18 | Water/Acetonitrile with Formic Acid | High-purity isolation, separation of isomers | mdpi.comsielc.com |

This table provides an overview of common chromatographic conditions used for compounds structurally related to this compound.

Recrystallization is a powerful technique for purifying solid compounds. For basic compounds like this compound, this is often achieved by forming a salt, which typically has better crystalline properties than the free base. The dihydrochloride (B599025) salt of 1-benzylpiperazine, for example, can be precipitated from a solution in absolute ethanol (B145695) saturated with dry hydrogen chloride, yielding a product that can be easily collected by filtration. orgsyn.org The free base can then be regenerated by treating an aqueous solution of the salt with a strong base, followed by extraction. orgsyn.org

Alternatively, piperazine derivatives can be purified by forming salts with polycarboxylic acids, such as citric acid, which can then be recrystallized from a suitable solvent like aqueous methanol. google.com The choice of the salt-forming acid and the recrystallization solvent is crucial for obtaining high purity and yield. For instance, the piperazine salt of the drug acemetacin (B1664320) was found to have superior stability and dissolution properties. nih.gov Piperazine itself is commercially available as a hexahydrate, which can be purified by crystallization from a mixture of an aqueous solution and an organic solvent like isooctanol. google.com This principle of precipitating a hydrate (B1144303) or a salt from a mixed solvent system is a common strategy in the purification of piperazines.

The general steps for purification via salt formation and recrystallization are:

Dissolve the crude free base in a suitable solvent.

Add the desired acid to precipitate the corresponding salt.

Collect the salt by filtration.

Recrystallize the salt from an appropriate solvent or solvent mixture to enhance purity.

If the free base is required, dissolve the purified salt in water, basify the solution, and extract the pure free base with an organic solvent. orgsyn.org

Yield Optimization and Atom Economy Considerations

The efficiency of a synthetic route is critically assessed by its yield and atom economy. High yields are desirable for maximizing product output, while high atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of reactant atoms into the final product, thereby minimizing waste. primescholars.com

Reductive amination has emerged as a powerful and atom-economical method for the synthesis of N-substituted piperazines. rsc.orgfrontiersin.orgresearchgate.net This one-pot reaction typically involves the condensation of a piperazine derivative with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired amine. This approach is inherently more atom-economical than many classical methods as the primary by-product is water.

The reductive amination of 3-tert-butylpiperazine with benzaldehyde (B42025) to form this compound is a key example. The optimization of this reaction is influenced by several factors, including the choice of reducing agent, catalyst, solvent, and reaction temperature.

Key Research Findings in Reductive Amination:

Studies on the reductive amination of various aldehydes and amines have provided insights applicable to the synthesis of this compound. For instance, research on the reductive amination of benzaldehyde has demonstrated the impact of catalyst and reaction conditions on yield. researchgate.net While specific data for the 3-tert-butylpiperazine substrate is limited in publicly available literature, general trends can be extrapolated.

| Catalyst/Reducing Agent | Amine Substrate | Aldehyde/Ketone Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Co-Ph@SiO2(900) | Ammonia | Acetophenone | - | - | >99 | mdpi.com |

| Co-based composite | n-butylamine | p-methoxybenzaldehyde | - | 100 | 72-96 | mdpi.com |

| Co-based composite | benzylamine | p-methoxybenzaldehyde | - | 100 | 72-96 | mdpi.com |

| Co-based composite | n-butylamine | p-chlorobenzaldehyde | - | 100 | 60-89 | mdpi.com |

| Mn1 catalyst (5 mol%) | Ammonia | Benzaldehyde | Methanol | - | 83 (of imine) | researchgate.net |

The use of molecular hydrogen as the reducing agent in catalytic reductive aminations is particularly advantageous from a green chemistry perspective, as it produces only water as a by-product. rsc.org However, these reactions can be challenging to control, with potential side reactions including the reduction of the carbonyl compound to an alcohol and over-alkylation of the amine. rsc.org The development of selective catalysts, including those based on non-noble metals like cobalt, is a key area of research to improve both yield and selectivity. mdpi.commdpi.com

Illustrative Multi-step Synthesis Yields:

The following table outlines the yields for the individual steps in the synthesis of a complex benzylpiperazine analogue, highlighting the cumulative effect of each reaction's efficiency. unisi.it

| Step | Reaction | Yield (%) |

|---|---|---|

| a | Fisher esterification of 3-sulfanylbenzoic acid | 63 |

| b | Condensation with 2-chloro-4-trifluoromethylpyridine | 60 |

| c | Reduction of methyl ester to benzyl alcohol with LiAlH4 | 63 |

| d | Bromination of benzyl alcohol with PBr3 | 40 |

| e | Reaction with tert-butyl piperazine-1-carboxylate | 81 |

| f | Removal of tert-butyloxycarbonyl protecting group | 99 |

| g | Amide formation with a substituted benzoic acid | 71 |

| h | BBr3-promoted deprotection of phenolic group | 60 |

Atom economy is a critical metric for evaluating the "greenness" of a synthetic process. It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Reductive amination, especially when using catalytic hydrogenation, generally exhibits high atom economy. researchgate.net For the reaction of 3-tert-butylpiperazine with benzaldehyde and hydrogen:

C₁₀H₂₂N₂ + C₇H₆O + H₂ → C₁₇H₂₈N₂ + H₂O

The only by-product is water, leading to a high theoretical atom economy.

In contrast, classical N-alkylation with benzyl chloride, while potentially high-yielding, has a lower atom economy due to the formation of a salt by-product. For example, the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine also produces piperazine dihydrochloride. orgsyn.org

Advanced Spectroscopic and Crystallographic Characterization for Research Purity and Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data is currently available for this subsection.

Proton (¹H) and Carbon-13 (¹³C) NMR for Detailed Structural Assignment and Purity Assessment

Specific ¹H and ¹³C NMR data for 1-Benzyl-3-tert-butylpiperazine, including chemical shifts, coupling constants, and integration values, have not been reported in the available scientific literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity, Stereochemistry, and Conformational Analysis

While 2D NMR techniques are crucial for the unambiguous assignment of protons and carbons and for elucidating the three-dimensional structure of molecules, no studies applying COSY, HSQC, HMBC, or NOESY to this compound have been found.

Dynamic NMR Studies for Ring Inversion and Rotational Barriers

Dynamic NMR studies on piperazine (B1678402) derivatives are known to provide insight into the energetic barriers of ring inversion and rotation around the N-C(aryl) bond. orgsyn.orgbldpharm.compharmaffiliates.comsynzeal.com However, no such studies have been specifically conducted on this compound.

High-Resolution Mass Spectrometry (HRMS)

No published data is currently available for this subsection.

Exact Mass Determination for Elemental Composition and Purity

High-resolution mass spectrometry provides the exact mass of a molecule, which allows for the determination of its elemental composition. This crucial data for purity assessment of this compound is not currently available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a molecule. Studies on related benzyl-containing compounds suggest that a characteristic fragmentation would involve the formation of a tropylium (B1234903) ion (m/z 91). However, specific MS/MS fragmentation data and pathway elucidation for this compound have not been published.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal lattice. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule can be constructed.

For a chiral molecule such as this compound, which possesses a stereocenter at the C3 position of the piperazine ring, determining the absolute configuration (i.e., whether it is the R or S enantiomer) is crucial. SCXRD is the gold standard for this purpose. By employing anomalous dispersion effects, typically using copper radiation, the absolute structure can be determined. The Flack parameter, derived from the diffraction data, is a critical value in this analysis; a value close to zero for a given configuration confirms the correct enantiomeric assignment.

SCXRD analysis would reveal the preferred conformation of the this compound molecule in the solid state. This includes the conformation of the piperazine ring, which typically adopts a chair conformation to minimize steric strain. The analysis would also detail the orientation of the bulky tert-butyl and benzyl (B1604629) substituents. Furthermore, understanding how individual molecules pack together in the crystal lattice is essential for comprehending the solid-state properties of the compound. This packing arrangement is influenced by various intermolecular forces.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | **Angle (°) ** |

| Hydrogen Bond | N-H···N | Data not available | Data not available |

| C-H···π | C-H (benzyl)···π (phenyl) | Data not available | Data not available |

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for characterizing enantiomers in solution.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer and can be used as a fingerprint for stereochemical assignment. The sign and intensity of the Cotton effects in the CD spectrum are related to the electronic transitions and the spatial arrangement of the chromophores (in this case, the phenyl group) relative to the stereocenter. For a pure enantiomer of this compound, a characteristic CD spectrum would be observed. The magnitude of the CD signal is proportional to the enantiomeric excess (ee) of the sample.

Optical rotation is a fundamental property of chiral substances, referring to their ability to rotate the plane of polarized light. The measurement is performed using a polarimeter. The specific rotation, [α], is a characteristic constant for a pure enantiomer under defined conditions of temperature, wavelength (typically the sodium D-line at 589 nm), and solvent. The sign of the rotation (+ or -) helps to distinguish between the two enantiomers of this compound. While the sign of rotation does not directly reveal the absolute configuration (R or S), it is a crucial parameter for characterizing a specific enantiomer.

| Parameter | Value |

| Specific Rotation [α] | Data not available |

| Wavelength | Data not available |

| Temperature | Data not available |

| Solvent | Data not available |

Comprehensive Search Reveals No Publicly Available Research on the Computational Chemistry and Molecular Modeling of this compound

A thorough and extensive search of publicly accessible scientific databases and scholarly articles has revealed a significant gap in the research literature concerning the computational chemistry and molecular modeling of the specific compound this compound. Despite a comprehensive search strategy, no dedicated studies were found that have performed the quantum mechanical calculations or molecular dynamics simulations as outlined in the user's request.

The investigation sought to find research pertaining to several key areas of computational analysis for this compound, including:

Density Functional Theory (DFT) calculations for geometry optimization and electronic structure analysis.

Energy minimization and conformational sampling of the piperazine ring.

Molecular Electrostatic Potential (MEP) surface analysis to identify reactive sites.

HOMO-LUMO energy gap and Frontier Molecular Orbital (FMO) analysis .

Molecular Dynamics (MD) simulations to generate a conformational ensemble in a solution phase.

The absence of any peer-reviewed papers, academic theses, or conference proceedings on these specific computational aspects of this compound makes it impossible to generate a scientifically accurate and detailed article that adheres to the provided outline. The creation of such an article would require access to primary research data, including optimized geometries, electronic properties, potential energy surfaces, and simulation trajectories, none of which are available in the public domain for this particular molecule.

While computational studies exist for other piperazine derivatives, extrapolating this data to this compound would be scientifically unsound and would not meet the stringent requirements for accuracy and specificity outlined in the request. The unique steric and electronic contributions of the benzyl and tert-butyl substituents necessitate a dedicated computational study to accurately describe its molecular properties.

Therefore, until such research is conducted and published, a detailed and authoritative article on the computational chemistry and molecular modeling of this compound cannot be produced.

Computational Chemistry and Molecular Modeling of 1 Benzyl 3 Tert Butylpiperazine

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. For 1-benzyl-3-tert-butylpiperazine, docking studies can identify potential biological targets and elucidate the specific binding interactions at the molecular level.

Docking simulations of piperazine (B1678402) derivatives have been performed against a variety of receptors, including G-protein coupled receptors (GPCRs), enzymes, and transporters. For example, studies on benzylpiperidine and benzylpiperazine derivatives have identified them as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an important therapeutic target. unisi.it In such studies, the benzylpiperazine core acts as a scaffold that can be functionalized to achieve potent and selective inhibition. The docking poses typically reveal that the piperazine ring and its substituents form key interactions with the amino acid residues in the active site of the target protein.

A molecular dynamics simulation of a 3R,6R-bis (4-hydroxy benzyl) piperazine-2,5-dione derivative with TNFRSF10B and CYCS showed that the compound enhanced the structural stability of these proteins, suggesting its potential as a targeted anticancer therapy. researchgate.net Although structurally different, this highlights the potential for the benzylpiperazine scaffold to interact with protein targets involved in critical biological pathways.

Following molecular docking, a more detailed analysis of the ligand-receptor interactions is crucial for understanding the determinants of binding affinity and selectivity. This involves identifying specific hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces between this compound and the amino acid residues of the target protein.

The energetic contributions of these interactions can be quantified using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.netwalshmedicalmedia.com These methods calculate the binding free energy by summing the molecular mechanics energy in the gas phase and the solvation free energy. The total binding free energy can be further decomposed into contributions from individual residues or types of interactions (e.g., van der Waals, electrostatic).

For example, a study on MAGL inhibitors based on the benzylpiperazine scaffold would likely reveal significant energetic contributions from hydrophobic interactions involving the benzyl (B1604629) and tert-butyl groups. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or can be protonated and act as hydrogen bond donors, forming crucial interactions with polar residues in the active site. The analysis of these energetic contributions can guide the rational design of new derivatives with improved potency by optimizing these key interactions.

Table 2: Potential Interacting Residues and Interaction Types for this compound

| Interacting Residue Type | Potential Interaction with this compound |

| Aromatic (e.g., Phe, Tyr, Trp) | π-π stacking with the benzyl group. |

| Hydrophobic (e.g., Leu, Ile, Val) | Hydrophobic interactions with the benzyl and tert-butyl groups. |

| Polar/Charged (e.g., Asp, Glu, Asn, Gln, Ser, Thr) | Hydrogen bonding with the piperazine nitrogens. |

This table provides a generalized overview of potential interactions based on the chemical structure of this compound and common amino acid residues in protein binding sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. A critical first step in QSAR is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For this compound and its derivatives, a wide range of molecular descriptors can be calculated. These are broadly categorized into 1D, 2D, and 3D descriptors.

1D Descriptors: These include basic properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Balaban J index, Wiener index), connectivity indices, and counts of specific functional groups or atom types.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area), electronic descriptors (e.g., dipole moment, partial charges, HOMO/LUMO energies), and hydrophobic descriptors (e.g., logP).

In QSAR studies of piperazine derivatives, a variety of descriptors have been shown to be important for predicting biological activity. For example, in a study of aryl alkanol piperazine derivatives with antidepressant activities, descriptors such as Atype_C_6 (an atom-type descriptor), Dipole-mag (dipole moment magnitude), S_sssCH (a topological descriptor), and Jurs-PNSA-3 (a partial negative surface area descriptor) were found to be significant. unisi.it Another study on CCR5 antagonists based on a benzylpiperidine scaffold highlighted the importance of lipophilicity (π), electronic parameters (Hammett sigma), and steric parameters (molar refractivity, STERIMOL values). nih.gov

Table 3: Examples of Molecular Descriptors for QSAR Studies of Piperazine Derivatives

| Descriptor Class | Specific Descriptor Example | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Balaban J index | A topological index based on the distance matrix of the graph. |

| Geometric | Molecular Surface Area | The surface area of the molecule, often calculated as the solvent-accessible surface area. |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

| 3D-QSAR Fields | CoMFA Steric Field | Represents the steric interactions between the molecule and a probe atom at different grid points. nih.govnih.gov |

| 3D-QSAR Fields | CoMSIA Electrostatic Field | Represents the electrostatic interactions between the molecule and a probe atom at different grid points. nih.govnih.gov |

This table provides a selection of common molecular descriptors that could be used in a QSAR study of this compound and its analogs.

Once a set of molecular descriptors has been calculated for a series of piperazine derivatives with known biological activities, a mathematical model can be developed to predict the activity of new, untested compounds. This is typically achieved using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest.

QSAR models for various biological activities of piperazine series have been successfully developed. For instance, predictive QSAR models have been established for the antidepressant, antipsychotic, and CCR5 antagonist activities of piperazine and piperidine (B6355638) derivatives. unisi.itnih.govnih.gov A statistically significant QSAR model for aryl alkanol piperazine derivatives as serotonin (B10506) reuptake inhibitors yielded a high correlation coefficient (r² > 0.924), indicating a strong relationship between the selected descriptors and the biological activity. unisi.it

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to the steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity. slideshare.net For example, a CoMSIA model for a series of inhibitors of AP-1 and NF-kappaB mediated transcriptional activation showed good predictive ability (r²pred = 0.810), highlighting the importance of hydrogen-bond donor and acceptor fields for activity. nih.gov

For this compound, a QSAR model could be developed using a series of analogs where the benzyl and tert-butyl groups are systematically modified. The resulting model could predict the biological activity of novel derivatives and provide valuable guidance for optimizing the lead compound to achieve higher potency and selectivity for a specific biological target.

Cheminformatics and Virtual Screening Applications

Cheminformatics tools and virtual screening techniques are pivotal in modern drug discovery for identifying and optimizing lead compounds. For a novel molecule such as this compound, these computational methods would be essential in predicting its potential biological activities and pharmacokinetic properties, thereby guiding further experimental validation.

In a hypothetical scenario, the initial step in the cheminformatics analysis of this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties, which are then used to build predictive models.

Illustrative Table of Calculated Molecular Descriptors for a Piperazine Derivative:

| Descriptor Type | Descriptor Name | Hypothetical Value | Significance in Drug Discovery |

| Physicochemical | Molecular Weight | 232.37 g/mol | Influences absorption and distribution. |

| LogP (Octanol/Water) | 3.2 | Indicates lipophilicity, affecting membrane permeability. | |

| Topological Polar Surface Area | 15.2 Ų | Predicts transport properties and blood-brain barrier penetration. | |

| Topological | Rotatable Bonds | 4 | Relates to conformational flexibility and binding entropy. |

| Number of Rings | 2 | A fundamental structural characteristic. | |

| Electronic | Dipole Moment | 1.8 D | Influences intermolecular interactions. |

Virtual screening would represent the next logical step, where large libraries of compounds are computationally evaluated for their potential to bind to a specific biological target. If this compound were part of such a library, it would be docked into the active site of a target protein to predict its binding affinity and mode of interaction.

Hypothetical Virtual Screening Workflow for this compound:

Target Selection: A protein of interest (e.g., a G-protein coupled receptor or an enzyme) implicated in a disease is chosen.

Library Preparation: A 3D structure of this compound, along with thousands of other compounds, is generated and optimized.

Molecular Docking: The compound library is computationally docked into the binding site of the target protein. A scoring function is used to estimate the binding affinity for each compound.

Hit Identification: Compounds with the best docking scores, such as our hypothetical this compound, would be identified as "hits."

Post-Screening Analysis: The binding poses of the top-scoring hits are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

This in silico approach allows for the rapid and cost-effective screening of vast chemical space to prioritize compounds for synthesis and biological testing. While no such studies have been published for this compound, the methodologies described are standard practice in the field and would be the primary way its potential as a therapeutic agent would be initially explored.

No Publicly Available Data on the Biological and Pharmacological Activity of this compound

Despite a comprehensive search for scientific literature and data, no public records of preclinical pharmacological investigations or biological activity for the chemical compound this compound were found. This includes a lack of information regarding its interactions with neurotransmitter receptors, its influence on cellular signaling pathways, and its effects on enzyme or ion channel function.

A thorough review of chemical databases and scientific search engines, including searches for the specific stereoisomer (3R)-1-Benzyl-3-tert-Butylpiperazine and its associated CAS number (1638744-90-7), did not yield any published studies detailing the compound's pharmacological profile. Chemical suppliers list the compound for sale, indicating its potential use in research, but no resulting biological data appears to have been published in the public domain.

Consequently, the requested detailed article on the biological activity and preclinical pharmacological investigations of this compound cannot be generated. The specific areas of inquiry, including in vitro receptor binding assays, G-protein coupled receptor signaling, ion channel modulation, enzyme activity, and cellular signaling cascade analysis, remain uninvestigated or unreported for this particular compound.

Biological Activity and Preclinical Pharmacological Investigations

Cellular Assays for Biological Pathway Elucidation

Reporter Gene Assays for Transcriptional Activity

There is no specific information available in the scientific literature regarding the use of reporter gene assays to evaluate the transcriptional activity of 1-Benzyl-3-tert-butylpiperazine. These assays are commonly used to determine if a compound can modulate the activity of a specific transcription factor or nuclear receptor, but no such studies have been published for this particular compound.

Cell-Based Functional Assays in Relevant Cell Lines (e.g., Neuronal, Immunological Cells)

No specific cell-based functional assay results for this compound in neuronal, immunological, or other cell lines have been reported in the reviewed literature.

For context, related benzylpiperazine and tert-butylpiperazine derivatives have been evaluated in various cell-based assays. For example, certain benzylpiperazine-based compounds have been tested for their inhibitory effects on monoacylglycerol lipase (B570770) (MAGL) in intact U937 monocytic cells. unisi.it Other studies on tert-butyl phenoxyalkyl piperazine (B1678402) derivatives have involved evaluating their antagonist potency at the histamine (B1213489) H₃ receptor. nih.gov Similarly, various substituted benzylpiperazine derivatives have been assessed for anti-proliferative activity against human cancer cell lines such as BT-474, HeLa, and MCF-7. nih.govrsc.org However, these findings are specific to the tested analogues and cannot be directly extrapolated to this compound.

Structure-Activity Relationship (SAR) Studies

Detailed SAR studies for this compound are not available. The following subsections discuss the general influence of its structural components based on research into analogous piperazine-containing compounds.

Influence of the Benzyl (B1604629) Moiety on Biological Potency and Selectivity

The benzyl group is a common substituent in pharmacologically active piperazine derivatives. Its influence is highly dependent on the biological target. In a series of urea-based inhibitors of soluble epoxide hydrolase (sEH), a 5-benzyl-substituted piperazine was found to be potent. nih.gov In other contexts, such as combretastatin-A4 piperazine conjugates targeting cancer cells, the benzylpiperazine moiety was found to be less potent than a phenylpiperazine group, suggesting the direct attachment of the phenyl ring to the piperazine nitrogen was more favorable for that specific target. nih.gov The benzyl group's flexibility and lipophilicity can contribute to binding in hydrophobic pockets of receptors or enzymes. mdpi.com Modifications to the phenyl ring of the benzyl group, such as the addition of electron-withdrawing or donating groups, are a common strategy to modulate potency and selectivity. nih.govtandfonline.com

Role of the tert-Butyl Group in Receptor Interaction and Pharmacophore Definition

The tert-butyl group is a bulky, lipophilic moiety that can significantly impact a molecule's pharmacological profile. Its primary role is often to serve as a hydrophobic anchor, fitting into specific non-polar pockets within a receptor's binding site. ontosight.ai This can enhance binding affinity and, in some cases, introduce selectivity for a particular receptor subtype. For instance, in a series of histamine H₃ receptor ligands, the presence of a tert-butyl group on a phenoxyalkyl moiety connected to a piperazine ring was a key feature of the investigated compounds. nih.gov However, the large steric bulk of the tert-butyl group can also be detrimental to activity if the binding pocket cannot accommodate it, as has been observed in studies on S100A2 inhibitors where it was predicted to cause a steric clash. nih.gov The introduction of a tert-butyl group can also influence the molecule's pharmacokinetic properties, such as its metabolic stability and ability to cross the blood-brain barrier. ontosight.ai

Stereospecificity of Biological Activities of Enantiomers and Diastereomers

The presence of a substituent at the C3 position of the piperazine ring, as in this compound, creates a chiral center. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.govrsc.org This stereospecificity arises from the three-dimensional nature of receptor binding sites, where only one enantiomer may achieve the optimal orientation for interaction. While no studies have been conducted on the enantiomers of this compound, research on other C-substituted piperazines consistently highlights the importance of controlling stereochemistry during synthesis to isolate the more active or selective stereoisomer. nih.govnih.govfigshare.com The development of asymmetric syntheses for C-substituted piperazines is an active area of research precisely because of the need to access specific, enantiomerically pure compounds for pharmacological evaluation. nih.govrsc.org

Impact of Piperazine Ring Substitutions on Conformational Preferences and Bioactivity

The piperazine ring typically exists in a chair conformation. Substitutions on the ring, both at nitrogen and carbon atoms, influence this conformation and the orientation of the substituents (axial vs. equatorial), which in turn affects receptor binding. acs.org The substitution pattern on the piperazine ring is critical for biological activity. nih.govtandfonline.com For example, analysis of piperazine-containing drugs shows that the vast majority are substituted at the N1 and N4 positions, while C-substituted piperazines remain less explored in marketed drugs, representing an area of chemical space with significant potential. nih.govrsc.orgmdpi.com The nature of the substituent at the N4 position can tune the basicity of the piperazine nitrogen, which affects its charge state at physiological pH and its ability to form ionic interactions with targets like KRAS. acs.org

Preclinical Efficacy Studies in Animal Models (Focus on Mechanistic Understanding)

To understand the potential therapeutic effects of a novel compound like this compound, a series of preclinical studies in animal models would be required. These studies are designed to investigate the compound's mechanism of action and its effects on behavior and brain function.

Behavioral Pharmacology in Rodent Models (e.g., Motor Activity, Cognition, Mood-related Behaviors)

Behavioral pharmacology studies are essential to determine the psychoactive properties of a compound. For this compound, researchers would typically assess its effects on spontaneous motor activity, cognitive functions, and behaviors relevant to mood disorders.

Motor Activity: Changes in locomotor activity can indicate whether a compound has stimulant or sedative effects. Standard tests involve placing rodents in an open field and tracking their movement over time after administration of the compound.

Cognition: To evaluate pro-cognitive or cognitive-impairing effects, a battery of tests would be employed. These could include the Morris water maze or Barnes maze for spatial learning and memory, and the novel object recognition test for recognition memory.

Mood-related Behaviors: To explore potential antidepressant or anxiolytic properties, researchers would use models such as the forced swim test and tail suspension test to assess behavioral despair, and the elevated plus maze or light-dark box test to measure anxiety-like behaviors.

Table 1: Hypothetical Behavioral Pharmacology Data for this compound (Note: The following data is illustrative and not based on actual experimental results.)

| Behavioral Test | Parameter Measured | Hypothetical Outcome |

|---|---|---|

| Open Field Test | Total Distance Traveled | No significant change |

| Novel Object Recognition | Discrimination Index | Increased discrimination between novel and familiar objects |

| Forced Swim Test | Immobility Time | Decreased immobility time |

Electrophysiological Recordings in in vivo or ex vivo Brain Slice Preparations

Electrophysiology allows for the direct measurement of a compound's effects on neuronal activity. These studies can be conducted in living animals (in vivo) or on isolated brain tissue (ex vivo).

Ex vivo Brain Slice Recordings: Brain slices containing regions of interest (e.g., the hippocampus or prefrontal cortex) would be prepared. By recording from individual neurons, researchers could determine if this compound alters fundamental properties such as resting membrane potential, action potential firing, and synaptic transmission (e.g., excitatory or inhibitory postsynaptic currents).

In vivo Recordings: Electrodes could be implanted in specific brain regions of anesthetized or freely moving animals to record the firing patterns of single neurons or local field potentials after compound administration. This would provide insights into how the compound affects neuronal network activity in a more intact system.

Neurochemical Analysis in Brain Regions (e.g., Neurotransmitter Levels, Enzyme Activity)

To understand the biochemical mechanisms underlying any observed behavioral or electrophysiological effects, neurochemical analyses are performed. These studies typically measure changes in the levels of neurotransmitters and their metabolites, or the activity of key enzymes involved in neurotransmitter synthesis or degradation.

Neurotransmitter Levels: Techniques like microdialysis (in living animals) or high-performance liquid chromatography (on post-mortem brain tissue) would be used to measure the concentrations of key neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) in brain regions implicated in the behaviors being studied.

Enzyme Activity: Assays could be conducted to determine if this compound inhibits or enhances the activity of enzymes like monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), which are involved in the breakdown of monoamine neurotransmitters.

Table 2: Hypothetical Neurochemical Analysis Data for this compound (Note: The following data is illustrative and not based on actual experimental results.)

| Analysis Type | Brain Region | Hypothetical Finding |

|---|---|---|

| Microdialysis | Prefrontal Cortex | Increased extracellular levels of dopamine and serotonin |

| Enzyme Activity Assay | Whole Brain Homogenate | No significant inhibition of MAO-A or MAO-B |

Preclinical Pharmacokinetic Characterization and Metabolic Fate

In Vitro ADME Profiling (Absorption, Distribution, Metabolism, Excretion)

In vitro ADME assays are fundamental in early drug discovery to screen candidates and identify potential liabilities. These assays use cellular or subcellular systems to model physiological processes.

The assessment of metabolic stability using liver microsomes is a primary indicator of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes. Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes. By incubating 1-Benzyl-3-tert-butylpiperazine with liver microsomes from humans and relevant preclinical species (e.g., rat, mouse, dog), researchers can determine the intrinsic clearance of the compound. A high clearance rate suggests rapid metabolism and likely poor bioavailability in vivo.

Illustrative Data Table for Metabolic Stability in Liver Microsomes: (Note: The following data are illustrative examples and not actual experimental results for this compound.)

| Species | Intrinsic Clearance (µL/min/mg protein) | Half-Life (t½, min) | Classification |

|---|---|---|---|

| Human | 45 | 30.8 | Moderate |

| Rat | 80 | 17.3 | High |

| Mouse | 95 | 14.6 | High |

While microsomes are excellent for evaluating Phase I metabolism, they lack the full complement of metabolic enzymes, including Phase II conjugating enzymes (e.g., UGTs, SULTs), and the cellular context of uptake and efflux transporters. Suspensions of cryopreserved hepatocytes provide a more complete model of liver metabolism. Evaluating the stability of this compound in hepatocyte suspensions from different species offers a more comprehensive prediction of its hepatic clearance, incorporating both Phase I and Phase II metabolic pathways.

Illustrative Data Table for Metabolic Stability in Hepatocyte Suspensions: (Note: The following data are illustrative examples and not actual experimental results for this compound.)

| Species | Intrinsic Clearance (µL/min/10⁶ cells) | Half-Life (t½, min) | Classification |

|---|---|---|---|

| Human | 35 | 39.6 | Moderate |

Illustrative Data Table for Plasma Protein Binding and RBC Partitioning: (Note: The following data are illustrative examples and not actual experimental results for this compound.)

| Species | Plasma Protein Binding (%) | Blood-to-Plasma Ratio |

|---|---|---|

| Human | 92.5 | 1.1 |

| Rat | 88.0 | 1.3 |

To predict the oral absorption of a compound, in vitro permeability models are used. The Caco-2 cell monolayer assay is a widely accepted model that mimics the human intestinal epithelium. nih.govnih.gov These cells form tight junctions and express key uptake and efflux transporters. nih.gov The apparent permeability coefficient (Papp) of this compound would be measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high A-B Papp value suggests good passive permeability, while a high efflux ratio (Papp B-A / Papp A-B) would indicate that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which could limit its absorption.

Illustrative Data Table for Caco-2 Permeability: (Note: The following data are illustrative examples and not actual experimental results for this compound.)

| Parameter | Value | Classification/Interpretation |

|---|---|---|

| Papp (A-B) (10⁻⁶ cm/s) | 15.2 | High Permeability |

| Papp (B-A) (10⁻⁶ cm/s) | 33.1 | Potential Efflux Substrate |